6-(Trifluoromethyl)-1,4-oxazepan-6-ol hydrochloride
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Overview
Description
6-(Trifluoromethyl)-1,4-oxazepan-6-ol hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to an oxazepane ring
Mechanism of Action
Mode of Action
The trifluoromethyl group is known to significantly influence the electronic properties of molecules, potentially affecting their interactions with biological targets .
Pharmacokinetics
The trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency , which may influence the compound’s bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)-1,4-oxazepan-6-ol hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing a trifluoromethyl group and an amino alcohol. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)-1,4-oxazepan-6-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
6-(Trifluoromethyl)-1,4-oxazepan-6-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Trifluoromethylated Oxazepanes: These compounds share the trifluoromethyl group and oxazepane ring structure.
Fluorinated Oxazepanes: Compounds with fluorine atoms attached to the oxazepane ring.
Uniqueness: 6-(Trifluoromethyl)-1,4-oxazepan-6-ol hydrochloride is unique due to the specific positioning of the trifluoromethyl group and the presence of the hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-(trifluoromethyl)-1,4-oxazepan-6-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2.ClH/c7-6(8,9)5(11)3-10-1-2-12-4-5;/h10-11H,1-4H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTMQAUWUQYJTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1)(C(F)(F)F)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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